2-Benzyl-5-methyl-4-phenyl-1,2,4-triazol-3-one
Overview
Description
2-Benzyl-5-methyl-4-phenyl-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar triazole compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding . The compound’s interaction with its targets can lead to changes in the target’s function, which can result in therapeutic effects .
Biochemical Pathways
Similar triazole compounds have been shown to influence various biochemical pathways, including those involved in inflammation and oxidative stress .
Pharmacokinetics
Similar triazole compounds are known to have good bioavailability .
Result of Action
Similar triazole compounds have been shown to have various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects .
Biochemical Analysis
Biochemical Properties
Triazole compounds are known for their ability to interact with a variety of enzymes and receptors in biological systems . They can form hydrogen bonds and other types of interactions with biomolecules, which can influence the course of biochemical reactions .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Triazole compounds are generally known for their high chemical stability .
Metabolic Pathways
Triazole compounds are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-methyl-4-phenyl-1,2,4-triazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with acylating agents. One common method involves the reaction of benzyl hydrazine with methyl phenyl ketone under acidic conditions to form the triazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-methyl-4-phenyl-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-Benzyl-5-methyl-4-phenyl-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
5-Phenyl-1,2,4-triazole: A derivative with a phenyl group attached to the triazole ring.
2-Benzyl-1,2,4-triazole: A derivative with a benzyl group attached to the triazole ring.
Uniqueness
2-Benzyl-5-methyl-4-phenyl-1,2,4-triazol-3-one is unique due to the presence of both benzyl and phenyl groups, which can enhance its biological activity and specificity. The combination of these groups with the triazole ring provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Properties
IUPAC Name |
2-benzyl-5-methyl-4-phenyl-1,2,4-triazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-13-17-18(12-14-8-4-2-5-9-14)16(20)19(13)15-10-6-3-7-11-15/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVHVVWTXJBHNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001157814 | |
Record name | 2,4-Dihydro-5-methyl-4-phenyl-2-(phenylmethyl)-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001157814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860785-44-0 | |
Record name | 2,4-Dihydro-5-methyl-4-phenyl-2-(phenylmethyl)-3H-1,2,4-triazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860785-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-5-methyl-4-phenyl-2-(phenylmethyl)-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001157814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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